molecular formula C5HBrN4 B1273054 2-bromo-1H-imidazole-4,5-dicarbonitrile CAS No. 50847-09-1

2-bromo-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1273054
CAS No.: 50847-09-1
M. Wt: 196.99 g/mol
InChI Key: WMPWSWMSTJAAPF-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C5HBrN4. It is a derivative of imidazole, characterized by the presence of a bromine atom at the second position and two cyano groups at the fourth and fifth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-bromo-1H-imidazole-4,5-dicarbonitrile typically involves the bromination of imidazole derivatives. One common method is the reaction of 2-bromoimidazole with cyanogen bromide under controlled conditions to introduce the cyano groups at the fourth and fifth positions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, amides, and amines, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-imidazole-4,5-dicarbonitrile
  • 2-Iodo-1H-imidazole-4,5-dicarbonitrile
  • 2-Fluoro-1H-imidazole-4,5-dicarbonitrile

Uniqueness

2-Bromo-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPWSWMSTJAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381292
Record name 2-bromo-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50847-09-1
Record name 2-bromo-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1H-imidazole-4,5-dicarbonitrile
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Synthesis routes and methods

Procedure details

4,5-Dicyanoimidazole (23.6 g) was dissolved in sodium hydroxide solution (0.1N, 500 ml) with stirring and then bromine (36 ml) was added dropwise with stirring at room temperature. The mixture was stirred at room temperature overnight and the resulting solid was filtered, washed with water and dried to give 2-bromo-4,5-dicyanoimidazole m.p. 141°-144°. This compound (20 g) in dimethylformamide (100 ml) was added with stirring to a suspension of sodium hydride (80% dispersion in oil, 3.05 g) in dimethylformamide (100 ml) at room temperature. The mixture was cooled to 5° and chloromethyl 2-trimethylsilylethyl ether (18 ml) was added dropwise with stirring. This mixture was allowed to stand at room temperature overnight and was then poured into water and extracted with ethyl acetate. Evaporation of solvent gave an oil which was purified by column chromatography to give 1-(2-trimethylsilylethoxymethyl)-2-bromo-4,5-dicyano-1H-imidazole m.p.47°-52°. In a similar manner, the following were obtained: 1-benzyl- 2-bromo-4,5-dicyano-1H-imidazole, nD23 : 1.601, and 1-allyl-2-bromo-4,5-dicyano-1H-imidazole, m.p. 85°-87°.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying solvent effects on 2-bromo-1H-imidazole-4,5-dicarbonitrile?

A1: Understanding how solvents influence the properties of this compound is crucial. The study highlights that solvents can significantly impact the molecule's molecular and electronic structure, influencing its reactivity and potential interactions with biological targets. [] This information is fundamental for predicting its behavior in various chemical and biological environments.

Q2: What computational methods were employed to study this compound?

A2: The researchers utilized a range of computational techniques, including density functional theory (DFT) calculations, to investigate the molecule's properties. [] DFT allows for the prediction of molecular geometries, electronic structures, and other important parameters. These computational approaches provide a powerful toolkit for exploring the characteristics of this compound and its potential applications.

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